molecular formula C10H10N2 B2721111 4-Amino-2-cyclopropylbenzonitrile CAS No. 1006899-23-5

4-Amino-2-cyclopropylbenzonitrile

Cat. No.: B2721111
CAS No.: 1006899-23-5
M. Wt: 158.204
InChI Key: OIEVZQHMTSQAIT-UHFFFAOYSA-N
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Description

4-Amino-2-cyclopropylbenzonitrile is an organic compound with the molecular formula C₁₀H₁₀N₂ It is a derivative of benzonitrile, featuring an amino group at the fourth position and a cyclopropyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-2-cyclopropylbenzonitrile involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 2-chloro-4-aminobenzonitrile and cyclopropylboronic acid as starting materials. The reaction is catalyzed by palladium acetate in the presence of a base such as potassium phosphate and a ligand like tricyclohexylphosphine .

Industrial Production Methods

Industrial production methods for this compound often involve similar coupling reactions but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-cyclopropylbenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-2-cyclopropylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclopropylbenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-phenylbenzonitrile
  • 4-Amino-2-methylbenzonitrile
  • 4-Amino-2-ethylbenzonitrile

Uniqueness

4-Amino-2-cyclopropylbenzonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties.

Properties

IUPAC Name

4-amino-2-cyclopropylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-3-4-9(12)5-10(8)7-1-2-7/h3-5,7H,1-2,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEVZQHMTSQAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006899-23-5
Record name 4-amino-2-cyclopropylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

269 mg of palladium acetate were added under an argon atmosphere to a suspension of 916 mg of 2-chloro-4-aminobenzonitrile, 773 mg of cyclopropylboronic acid, 5.094 g of potassium phosphate and 673 mg of tricyclohexylphosphine in a mixture of 10.5 ml of toluene and 1.74 ml of water. The mixture was stirred at 80° C. overnight. The cooled reaction mixture was admixed with water and ethyl acetate and filtered, and the filtrate was extracted three times with a mixture of ethyl acetate with toluene. The organic phases were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography (method [PR1]) and afforded 4-amino-2-cyclopropylbenzonitrile. 1H NMR: 7.3, d, 1H; 6.4, d, 1H, 6.1, d, 1H, 4.0, s (broad), 2H, 2.0, m, 1H, 1.0, m, 2H, 0.65, m, 2H.
Quantity
916 mg
Type
reactant
Reaction Step One
Quantity
773 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
5.094 g
Type
reactant
Reaction Step One
Quantity
673 mg
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.74 mL
Type
solvent
Reaction Step One
Quantity
269 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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